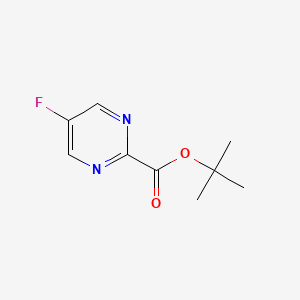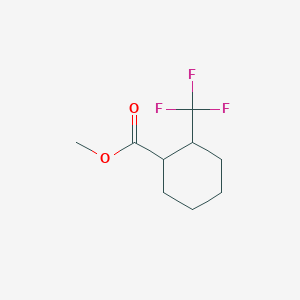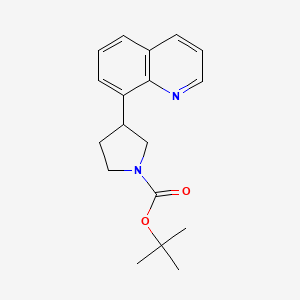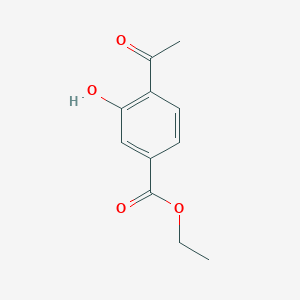
4-Isopropyl-pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylpicolinaldehyde is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is a derivative of picolinaldehyde, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpicolinaldehyde typically involves the introduction of an isopropyl group to the 4-position of picolinaldehyde. One common method is the Friedel-Crafts alkylation of picolinaldehyde using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 4-Isopropylpicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-isopropylpicolinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Isopropylpicolinic acid.
Reduction: 4-Isopropylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Isopropylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 4-Isopropylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropyl group may influence the compound’s hydrophobic interactions with biological membranes and other macromolecules .
Comparaison Avec Des Composés Similaires
Picolinaldehyde: The parent compound, differing only by the absence of the isopropyl group.
Nicotinaldehyde: A structural isomer with the aldehyde group at the 3-position of the pyridine ring.
Isonicotinaldehyde: Another isomer with the aldehyde group at the 4-position but without the isopropyl substitution.
Uniqueness: 4-Isopropylpicolinaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-propan-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-3-4-10-9(5-8)6-11/h3-7H,1-2H3 |
Clé InChI |
HWUMMUXMUNZXFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)

![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

